4,5-Epoxy-17beta-hydroxy-5-androstan-3-one
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Overview
Description
4,5-Epoxy-17beta-hydroxy-5-androstan-3-one is a biochemical compound with the molecular formula C19H28O3 and a molecular weight of 304.42 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include an epoxy group at the 4,5 position and a hydroxyl group at the 17beta position .
Preparation Methods
The synthesis of 4,5-Epoxy-17beta-hydroxy-5-androstan-3-one involves several steps, typically starting from a suitable steroid precursor. The synthetic route often includes the following steps:
Epoxidation: Introduction of the epoxy group at the 4,5 position using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4,5-Epoxy-17beta-hydroxy-5-androstan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the epoxy group to a diol using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Major products formed from these reactions include diols, ketones, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
4,5-Epoxy-17beta-hydroxy-5-androstan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related disorders.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 4,5-Epoxy-17beta-hydroxy-5-androstan-3-one involves its interaction with specific molecular targets, such as androgen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and protein synthesis, ultimately affecting cellular functions .
Comparison with Similar Compounds
4,5-Epoxy-17beta-hydroxy-5-androstan-3-one can be compared with other similar compounds, such as:
5alpha-Androstane-3alpha,17beta-diol: This compound has hydroxyl groups at both the 3alpha and 17beta positions but lacks the epoxy group.
The presence of the epoxy group in this compound makes it unique and imparts distinct chemical and biological properties .
Properties
IUPAC Name |
15-hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-17-8-6-13-11(12(17)3-4-15(17)21)5-10-19-16(22-19)14(20)7-9-18(13,19)2/h11-13,15-16,21H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRMBSNOUHBOND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC45C3(CCC(=O)C4O5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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